N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core and an acetamide side chain. Its structure includes a 3,4-dichlorophenyl group attached to the acetamide nitrogen and a phenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine scaffold. The dichlorophenyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the pyrazolopyrimidine core provides a rigid framework for molecular interactions .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-15-7-6-12(8-16(15)21)24-17(27)10-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILQGKZXOWDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated phenyl derivative.
Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s stability and reactivity make it useful in industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives with acetamide side chains exhibit structural diversity primarily in their aryl substituents and acetamide modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Acetamides
Key Observations
Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., 3-acetamidophenyl in or methyl in ). This property may enhance membrane permeability and target binding in hydrophobic pockets .
Biological Activity Trends :
- Antimicrobial activity is documented for the 4-nitrophenyl derivative (IC₅₀: 12 µM against S. aureus), suggesting that electron-deficient aryl groups may enhance interactions with bacterial targets .
- Kinase inhibition, a common activity among pyrazolopyrimidines, is inferred for the 3,4-dichlorophenyl compound based on structural similarity to kinase inhibitors like imatinib analogs .
Synthetic Accessibility :
- The 3-chlorophenyl analog and 5-chloro-2-methylphenyl derivative are simpler to synthesize due to fewer steric hindrances, whereas the 4-nitrophenyl compound requires careful handling of reactive intermediates.
Research Findings and Data
- Thermal Stability: Melting points vary significantly: 4-Nitrophenyl analog: 231–233°C . Dichlorophenyl target compound: No direct data, but analogs suggest stability >250°C .
- Spectroscopic Data : IR and NMR spectra for the 4-nitrophenyl derivative confirm carbonyl (1668 cm⁻¹) and aromatic C=C (1600 cm⁻¹) stretches, consistent with the pyrazolopyrimidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
